1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Utility
1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid: A Comprehensive Technical Guide on Structure, Synthesis, and Pharmacological Utility
Executive Summary
1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry. Structurally, it consists of an isonipecotic acid (piperidine-4-carboxylic acid) core that has been N-acylated with a 4-chlorophenylacetyl moiety.
Rather than serving as a standalone therapeutic, this compound is engineered as a highly modular intermediate. It provides a rigid piperidine vector, a hydrogen-bonding/salt-bridge forming carboxylic acid, and a lipophilic halophenyl group. These features make it exceptionally valuable in the design of peptidomimetics, targeted protein degraders (PROTACs), and direct enzyme inhibitors—most notably in the development of coagulation Factor Xa inhibitors and p53 modulators [1].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of this scaffold is critical for predicting its behavior in subsequent synthetic steps and its ultimate ADME (Absorption, Distribution, Metabolism, and Excretion) profile in biological systems.
Quantitative Physicochemical Data
Table 1: Key physicochemical properties and structural descriptors.
| Property | Value | Causality / Significance |
| Molecular Formula | C₁₄H₁₆ClNO₃ | Defines the exact mass and isotopic distribution. |
| Molecular Weight | 281.73 g/mol | Optimal size for a fragment or core scaffold (Rule of 5 compliant). |
| LogP (Predicted) | ~2.4 | Balances aqueous solubility with lipophilic membrane permeability. |
| Topological Polar Surface Area | 66.4 Ų | Ensures good oral bioavailability; driven by the COOH and amide groups. |
| H-Bond Donors | 1 | Provided by the carboxylic acid (-OH). |
| H-Bond Acceptors | 3 | Provided by the amide carbonyl, acid carbonyl, and amide nitrogen. |
Conformational Dynamics
The biological efficacy of molecules derived from this scaffold relies heavily on its 3D geometry:
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Piperidine Ring Conformation : The piperidine ring predominantly adopts a chair conformation. To minimize 1,3-diaxial steric clashes, the bulky carboxylic acid group strongly prefers the equatorial position .
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Amide Bond Rotamers : The tertiary amide bond (N-acyl piperidine) exhibits restricted rotation around the C–N partial double bond, resulting in cis and trans rotamers. In solution, these rotamers exist in equilibrium, which is biologically significant because target active sites (e.g., the S1/S4 pockets of proteases) typically select and stabilize only one specific rotameric conformation.
Synthesis & Manufacturing Protocol
The synthesis of 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid relies on the N-acylation of isonipecotic acid. To achieve high chemoselectivity (N-acylation over O-acylation) and manage the reactivity of the acyl chloride, a modified Schotten-Baumann biphasic reaction is employed [2].
Mechanistic Causality & Experimental Design
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Why a biphasic system (H₂O/THF)? Isonipecotic acid is highly polar and water-soluble, while 4-chlorophenylacetyl chloride is moisture-sensitive and lipophilic. Dissolving the acyl chloride in THF protects it from rapid hydrolysis, allowing it to react selectively with the nucleophilic amine at the solvent interface.
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Why NaOH? Sodium hydroxide serves a dual purpose: it deprotonates the carboxylic acid to form the soluble sodium isonipecotate, and it neutralizes the HCl generated during the acylation, preventing the piperidine nitrogen from becoming protonated and non-nucleophilic.
Step-by-Step Methodology
Reagents: Isonipecotic acid (1.0 eq), 4-chlorophenylacetyl chloride (1.1 eq), 2M NaOH (aq), THF, 2M HCl (aq).
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Substrate Solubilization : Dissolve isonipecotic acid (10 mmol, 1.29 g) in 15 mL of 2M NaOH (aq). Ensure the pH is >10.
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Thermal Control : Cool the aqueous solution to 0–5 °C in an ice bath. Control check: Lower temperatures suppress the competing hydrolysis of the acylating agent.
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Acylation : Dissolve 4-chlorophenylacetyl chloride (11 mmol, 2.08 g) in 10 mL of anhydrous THF. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.
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Reaction Monitoring : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
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Self-Validating System: Monitor via TLC (Eluent: DCM/MeOH 9:1 with 1% Acetic Acid). The disappearance of the ninhydrin-active isonipecotic acid spot confirms completion.
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Workup & Precipitation : Wash the biphasic mixture with diethyl ether (20 mL) to remove unreacted acyl chloride and non-polar byproducts. Carefully acidify the aqueous layer with 2M HCl to pH 2 . The product, now a neutral free acid, will precipitate as a white solid.
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Isolation : Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum. Recrystallize from ethanol/water if higher purity is required.
Caption: Synthetic workflow for 1-[2-(4-chlorophenyl)acetyl]piperidine-4-carboxylic acid.
Pharmacological & Medicinal Chemistry Applications
This compound acts as a highly optimized vector in structure-based drug design. A prominent example of its utility is found in the development of direct Factor Xa (FXa) inhibitors , which are critical anticoagulants[1].
When designing FXa inhibitors, researchers utilize scaffolds that provide an intermediate level of flexibility. The rigid piperidine core of this molecule reduces the entropic penalty upon target binding compared to flexible aliphatic chains. Furthermore, the 4-chlorophenylacetyl moiety is specifically known to orient perfectly into the hydrophobic S1 and S4 subsites of coagulation enzymes, engaging in critical halogen bonding and hydrophobic interactions with residues like Tyr99 and Phe174 [1]. The carboxylic acid acts as a synthetic handle, allowing for further amidation to extend the molecule into adjacent binding pockets.
Caption: Structure-Activity Relationship (SAR) mapping of the target compound.
Analytical Characterization & Quality Control
To validate the structural integrity and purity of the synthesized compound, a robust analytical suite is required.
Table 2: Quality Control Analytical Parameters.
| Analytical Technique | Expected Observation | Causality / Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | Peak doubling for piperidine protons (e.g., 2.6–3.2 ppm and 3.8–4.3 ppm). | Confirms the presence of cis/trans tertiary amide rotamers in solution. |
| ¹H NMR (400 MHz, DMSO-d₆) | Two doublets (AA'BB' system) at ~7.2–7.4 ppm (4H). | Confirms the para-substituted 4-chlorophenyl ring. |
| ESI-MS (Positive Mode) | [M+H]⁺ at m/z 282.0 and 284.0 in a 3:1 ratio. | The 3:1 isotopic pattern is the definitive signature of a single Chlorine atom (³⁵Cl / ³⁷Cl). |
| HPLC (C18 Column) | Single sharp peak (Purity >98%). | Mobile phase must contain 0.1% TFA . The acidic modifier suppresses the ionization of the carboxylic acid (pKa ~4.5), preventing peak tailing and splitting. |
References
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Al-Horani, R. A., Mehta, A. Y., & Desai, U. R. (2012). Potent direct inhibitors of factor Xa based on the tetrahydroisoquinoline scaffold. European Journal of Medicinal Chemistry, 54, 771-783.[Link]
